molecular formula C9H13ClN2O2S B1608172 (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049745-41-6

(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1608172
CAS No.: 1049745-41-6
M. Wt: 248.73 g/mol
InChI Key: BFWVVLPPUAXRAI-HNJRQZNRSA-N
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Description

“(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chiral small molecule characterized by a pyrrolidine backbone substituted with a thiazole ring at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry at both chiral centers (2S,4S) is critical for its biological activity and physicochemical properties. This compound is typically utilized in pharmaceutical research due to its structural similarity to bioactive molecules, particularly those targeting enzymes or receptors involving heterocyclic recognition motifs. The hydrochloride salt form enhances its solubility and stability for formulation purposes.

Properties

IUPAC Name

(2S,4S)-4-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-9(13)8-2-6(3-10-8)1-7-4-14-5-11-7;/h4-6,8,10H,1-3H2,(H,12,13);1H/t6-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWVVLPPUAXRAI-HNJRQZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CSC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376063
Record name (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049745-41-6
Record name L-Proline, 4-(4-thiazolylmethyl)-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049745-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation and Hydrolysis

A key approach involves catalytic hydrogenation of unsaturated precursors to obtain the pyrrolidine ring in the desired stereochemistry. For example, compounds with double bonds (alkenes) are subjected to catalytic hydrogenation using chiral catalysts (such as those represented by formula M1 or M2 in patent EP3015456A1) to yield cis-isomers of pyrrolidine-2-carboxylic acid derivatives with high enantiomeric purity.

Hydrolysis of ester or protected intermediates is typically carried out under basic conditions using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide to afford the free acid form. This step is essential for converting protected intermediates into the target carboxylic acid.

Alkylation and Protection Strategies

Alkylation of hydroxyl or amino groups is performed after activation of hydroxyl groups by strong bases (e.g., metallic sodium, sodium hydride, n-butyllithium) to form alkoxides, which then react with alkylating agents in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol. Protecting groups such as t-butyloxycarbonyl (Boc) for amines and esters for carboxyl groups are used to prevent side reactions and racemization during synthesis.

Removal of protecting groups is conducted under acidic conditions, for example, using trifluoroacetic acid (TFA), to yield the free amine or acid functionalities.

Preparation of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride

Synthetic Route Overview

Preparation of Related TRH Mimetics Featuring the Thiazol-4-yl Group

A closely related compound class is TRH mimetics incorporating the 3-(thiazol-4-yl)-L-alanine moiety. Their preparation involves multi-step peptide coupling strategies with careful stereochemical control.

Synthesis of the Middle-Part Fragment: N-Boc-3-(thiazol-4-yl)-L-alanine

  • Starting from formamide, conversion to thioformamide using Lawesson’s reagent.
  • Cyclization with 1,3-dichloroacetone to form 4-chloromethylthiazole.
  • Alkylation of diethyl acetamidomalonate with the chloromethylthiazole.
  • Hydrolysis and enzymatic resolution to obtain optically pure N-Boc-3-(thiazol-4-yl)-L-alanine with 99% enantiomeric excess.

Coupling to Pyrrolidine Derivatives

  • Coupling of N-Boc-3-(thiazol-4-yl)-L-alanine with protected pyrrolidine derivatives (e.g., L-prolinamide or methylpyrrolidine moieties) via peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Subsequent deprotection steps to yield the free amine and acid functionalities.
  • Final purification by chromatography (silica gel or gel filtration) to isolate the target TRH mimetics.

Physicochemical and Biological Evaluation

  • The presence of the thiazol-4-yl group significantly enhances lipophilicity and CNS activity compared to histidine analogs.
  • The stereochemistry at the pyrrolidine ring (2S,4S) is critical for biological activity and receptor binding.
  • The hydrochloride salt form improves stability and solubility for pharmaceutical applications.

Comparative Data Table: Key Reaction Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Catalytic hydrogenation Chiral catalyst (M1 or M2), H2 gas ~80-95 Produces cis-isomer with high enantiopurity
Hydrolysis of esters LiOH/NaOH/KOH, THF/H2O, 25°C, overnight ~90-100 Converts esters to carboxylic acids
Alkylation NaH/n-BuLi, alkyl halide, phase transfer catalyst Variable Alkylation of hydroxyl or amino groups
Protection (Boc, esters) Boc2O, thionyl chloride/methanol High Protects amino and carboxyl groups
Deprotection TFA, acidic aqueous conditions High Removes Boc and ester protecting groups
Peptide coupling DCC, HOBt, HOSu 40-70 For TRH mimetics synthesis
Purification Column chromatography (silica gel, gel filtration) - Ensures high purity

Research Findings Summary

  • The catalytic hydrogenation step is crucial for stereoselective formation of the pyrrolidine ring, achieving the (2S,4S) configuration with minimal racemization.
  • Hydrolysis under mild basic conditions efficiently converts protected esters to free acids without epimerization.
  • Alkylation of the 4-position with thiazol-4-ylmethyl groups requires activation of hydroxyl groups and careful control of reaction conditions to avoid racemization and side reactions.
  • TRH mimetics incorporating the (2S,4S)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid scaffold show enhanced lipophilicity, CNS activity, and stability compared to natural analogs, supporting their pharmaceutical potential.
  • The hydrochloride salt form improves compound handling and formulation properties.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidine ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for the development of new antibiotics targeting resistant strains of bacteria .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines, particularly those associated with breast and lung cancers. A notable case study involved the use of this compound in combination with other chemotherapeutic agents, which resulted in enhanced cytotoxicity against resistant cancer cells .

Enzyme Inhibition

This compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases that play a role in disease progression, making it a candidate for therapeutic interventions in conditions like diabetes and obesity .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Animal models treated with this compound exhibited improved cognitive function and reduced markers of neuroinflammation .

Synthesis of Novel Compounds

The unique structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to create novel thiazole-containing compounds that may have various industrial applications, including agrochemicals and specialty chemicals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInhibits growth of cancer cell lines; enhances cytotoxicity with other drugs
Enzyme InhibitionInhibits proteases involved in metabolic diseases
Neuroprotective EffectsProtects against oxidative stress; improves cognitive function
Synthesis of Novel CompoundsBuilding block for thiazole-containing compounds

Mechanism of Action

The mechanism of action of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally analogous compounds, focusing on key structural and functional differences:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Pyrrolidine Thiazol-4-ylmethyl, carboxylic acid Carboxylic acid, amine (salt) Enzyme inhibition, drug leads
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Piperazin-2-yl, phenyl, dimethyl Carboxylic acid, diketone Anticancer, antimicrobial
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Peptide-like chains, phenyl, dimethyl Carboxylic acid, amide Complexation with metal ions, chelators

Key Findings :

Core Structure Differences: The target compound features a pyrrolidine ring, which is less conformationally restricted compared to the thiazolidine cores of the analogous compounds in the evidence . Pyrrolidine derivatives often exhibit enhanced metabolic stability due to reduced ring strain.

Substituent Impact :

  • The thiazol-4-ylmethyl group in the target compound provides a planar aromatic moiety, enabling π-π stacking interactions with biological targets. In contrast, the piperazin-2-yl and peptide-like chains in the analogous compounds introduce hydrogen-bonding capabilities but increase molecular weight and complexity .

Functional Group Contributions :

  • The carboxylic acid group in all three compounds enhances water solubility. However, the hydrochloride salt in the target compound further improves ionization, making it more suitable for parenteral formulations compared to the neutral or zwitterionic forms of the thiazolidine derivatives .

Pharmacological Potential: Thiazolidine derivatives in the evidence are associated with metal chelation (via carboxylic acid and amide groups) and antimicrobial activity.

Biological Activity

(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1049745-41-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H13ClN2O2S
  • Molecular Weight : 248.73 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a thiazolylmethyl group and a carboxylic acid functional group.

The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that derivatives of thiazolidine compounds can inhibit neuraminidase (NA) activity in influenza viruses. For instance, a related compound demonstrated moderate inhibitory activity against influenza A neuraminidase with an IC50 value of 0.14 μM, suggesting potential for developing antiviral agents based on thiazolidine structures .

Therapeutic Applications

  • Antiviral Activity : Compounds related to (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid have shown promise in inhibiting viral replication, particularly in influenza viruses.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating pathways associated with inflammation and oxidative stress.
  • Potential in Cancer Therapy : There are indications that thiazolidine derivatives can be utilized in cancer treatment strategies due to their ability to affect cellular signaling pathways.

Case Studies and Research Findings

A review of relevant literature reveals various studies that highlight the biological activities of thiazolidine derivatives:

Study ReferenceFindings
Demonstrated moderate inhibition of neuraminidase in influenza A virus by thiazolidine derivatives.
Examined the effects of related compounds on skin aging and inflammation, suggesting potential dermatological applications.
Investigated the pharmacokinetics and bioactivity of thiazolidine compounds in preclinical models.

In Vitro Studies

In vitro experiments have shown that this compound can effectively inhibit specific enzymes involved in viral replication and inflammatory processes. These studies are crucial for understanding the compound's mechanism and potential therapeutic uses.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride?

  • Methodology : The synthesis typically involves stereoselective coupling of thiazole derivatives with pyrrolidine scaffolds. For example, Fmoc-protected intermediates (e.g., Fmoc-L-Pro(4-NH-Mtt)-OH) are used to ensure regioselectivity during amide bond formation. Post-synthetic deprotection (e.g., TFA treatment) and salt formation (HCl) yield the final product. Critical steps include chiral resolution via chromatography or crystallization to maintain stereochemical integrity .
  • Key Reagents : Fmoc-protecting groups, trifluoroacetic acid (TFA), and thiazole-containing alkylating agents.

Q. How is the purity and stereochemical integrity of this compound validated in academic research?

  • Analytical Techniques :

  • HPLC : Reverse-phase chromatography with UV detection (≥95% purity threshold) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural assignments (e.g., thiazole proton signals at δ 8.2–8.5 ppm and pyrrolidine backbone resonances) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., Mw = 248.72 for the hydrochloride salt) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Store at 2–8°C in airtight, light-protected containers. The hydrochloride salt form enhances stability by reducing hygroscopicity. Avoid prolonged exposure to moisture to prevent hydrolysis of the thiazole ring or pyrrolidine backbone .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical resolution during large-scale synthesis?

  • Methodology : Utilize chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) or enzymatic resolution for enantiomeric separation. For example, Green Chemistry approaches employ aqueous-phase chiral separation techniques to minimize solvent waste and improve yield .
  • Case Study : A 2024 study achieved >99% enantiomeric excess (ee) using a mixed-solvent system (1,4-dioxane/HCl) under controlled temperature (20–50°C) .

Q. What conformational studies have been conducted on this compound, and how do they inform biological activity?

  • Structural Analysis : X-ray crystallography reveals a rigid pyrrolidine-thiazole scaffold with a trans-configuration (dihedral angle: 120–135° between thiazole and pyrrolidine planes). This conformation enhances binding to enzymatic targets (e.g., proteases or kinases) by optimizing hydrophobic interactions .
  • Dynamic Behavior : NMR relaxation studies indicate restricted rotation around the C4-thiazole bond, stabilizing bioactive conformers .

Q. How is this compound evaluated for biological activity in drug discovery pipelines?

  • Assay Design :

  • Enzyme Inhibition : IC50_{50} determination using fluorescence-based assays (e.g., HCV RNA polymerase inhibition at nanomolar concentrations) .
  • Cellular Uptake : Radiolabeled analogs (e.g., 14^{14}C or 3^3H) track intracellular accumulation in hepatocyte models .
    • Data Interpretation : Correlate stereochemistry with activity; the (2S,4S) configuration often shows superior potency compared to (2R,4R) analogs due to optimized target binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

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